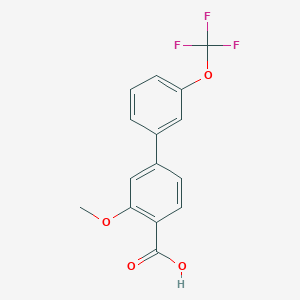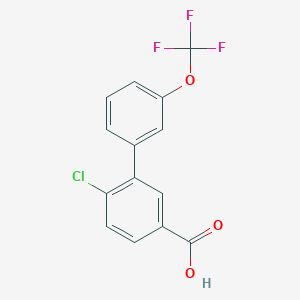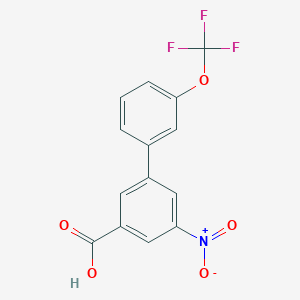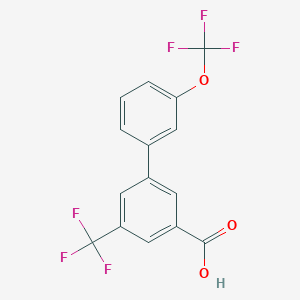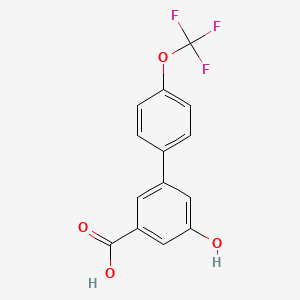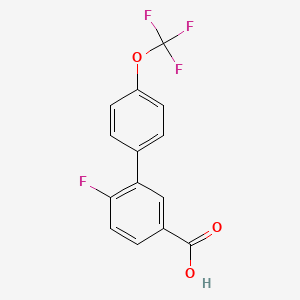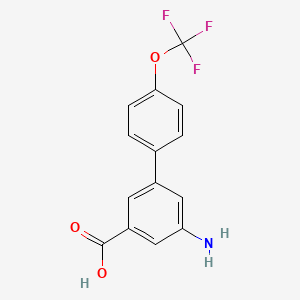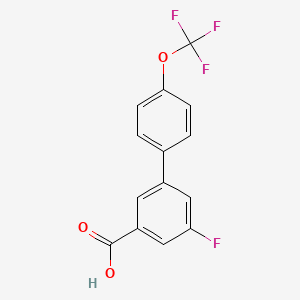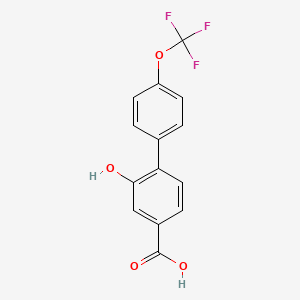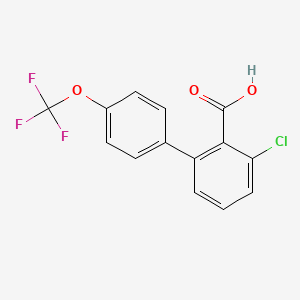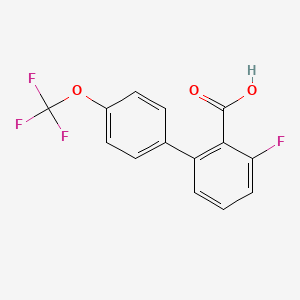
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, also known as 6F-2-TFPBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including synthesis, biochemical and physiological studies, and medical applications.
科学的研究の応用
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has a wide range of scientific research applications. It can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies, as it can be used as a substrate for various enzymes and as a probe for biochemical and physiological studies. Additionally, it can be used in medical applications, such as in the treatment of cancer, as it has been shown to have anti-tumor effects.
作用機序
The mechanism of action of 6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed that its anti-tumor effects are due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which can lead to anti-inflammatory and anti-cancer effects. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which can lead to anti-cancer effects. It has also been shown to have anti-oxidant and anti-apoptotic effects, as well as anti-atherosclerotic effects.
実験室実験の利点と制限
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is highly soluble in water and organic solvents, making it easy to use in a variety of experiments. Additionally, it is highly stable, making it suitable for long-term storage. However, it also has some limitations. It is a highly reactive compound, and can react with other compounds in the presence of heat or light. Additionally, it can be toxic if not handled properly.
将来の方向性
There are several potential future directions for 6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the development of new treatments for cancer and other diseases. Furthermore, it could be used in the development of new biochemical and physiological studies, as well as in the development of new medical applications. Finally, it could be used in the development of new analytical methods for the detection of various compounds.
合成法
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate as a catalyst. This reaction yields the desired product in high yields. Other methods of synthesis include a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzamide, or a reaction between 4-trifluoromethoxyphenylmagnesium bromide and 6-fluorobenzoic anhydride.
特性
IUPAC Name |
2-fluoro-6-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMPILIYMKWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691794 |
Source


|
| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261798-08-6 |
Source


|
| Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


